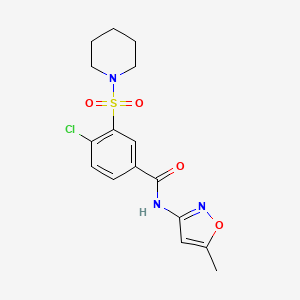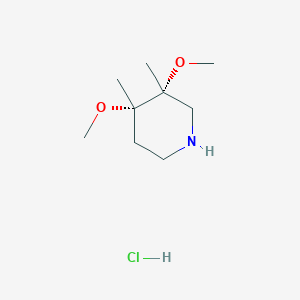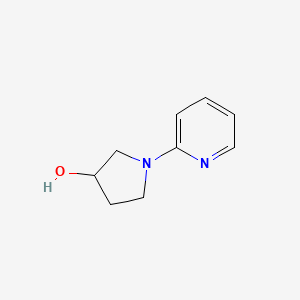![molecular formula C21H29Cl2FN2O2 B2357920 1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride CAS No. 1052420-34-4](/img/structure/B2357920.png)
1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride is a complex organic compound known for its versatile applications in various scientific fields. This compound combines a phenoxy group, a piperazine ring, and a fluorinated phenyl ring, making it a significant molecule for research in medicinal chemistry, pharmacology, and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride typically involves several steps:
Preparation of the phenoxy intermediate by reacting ethylphenol with a suitable chlorinating agent to form the chlorinated phenoxy compound.
Formation of the piperazine intermediate by reacting 4-fluoroaniline with a suitable amine group protector and subsequent cyclization.
Coupling of the intermediates via a nucleophilic substitution reaction to form the final product.
Industrial Production Methods: Industrially, the synthesis can be scaled up using batch or continuous flow reactors. Optimization of reaction conditions, such as temperature, pressure, and solvents, is crucial to maximize yield and purity. Catalysts and co-catalysts may be employed to enhance the reaction rates.
Chemical Reactions Analysis
Types of Reactions: 1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under specific conditions.
Reduction: The phenyl rings may be subjected to hydrogenation to reduce any double bonds.
Substitution: The fluorine atom can be replaced by other halogens or functional groups in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Hydrogen gas (H2) with a palladium catalyst.
Substituting agents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products:
Oxidation products: Ketones, carboxylic acids.
Reduction products: Hydrogenated aromatic rings.
Substitution products: Fluorine-substituted aromatic derivatives.
Scientific Research Applications
Chemistry: This compound is studied for its unique structural properties, making it a valuable intermediate for synthesizing novel organic molecules.
Biology: In biological research, 1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride is investigated for its potential as a bioactive compound that interacts with specific cellular receptors or enzymes.
Medicine: This molecule has garnered attention for its potential therapeutic applications, particularly in developing new pharmaceuticals targeting neurological and cardiovascular diseases.
Industry: Industrially, it can be used as a precursor for manufacturing advanced materials or as a reagent in chemical processes requiring a specific functional group configuration.
Mechanism of Action
The compound's mechanism of action is closely tied to its ability to bind and modulate specific molecular targets:
It may interact with G-protein coupled receptors (GPCRs) or ion channels, influencing cellular signaling pathways.
The phenoxy and piperazine groups provide a scaffold that facilitates binding to receptor sites, potentially altering their conformation and activity.
Fluorination enhances its ability to interact with hydrophobic pockets within proteins, increasing its efficacy and specificity.
Comparison with Similar Compounds
1-(4-ethoxyphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol
1-(4-ethylphenoxy)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol
1-(4-ethylphenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol
Uniqueness:
The presence of an ethyl group on the phenoxy ring provides distinct steric and electronic effects compared to its analogs.
The fluorinated phenyl ring enhances lipophilicity and can improve the compound's pharmacokinetic properties.
The combination of these features may result in higher selectivity and potency in its biological activity.
There you have it—a comprehensive exploration of the compound 1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride. Fascinating stuff, right?
Properties
IUPAC Name |
1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O2.2ClH/c1-2-17-3-9-21(10-4-17)26-16-20(25)15-23-11-13-24(14-12-23)19-7-5-18(22)6-8-19;;/h3-10,20,25H,2,11-16H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBHHWYGCBYLCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl2FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
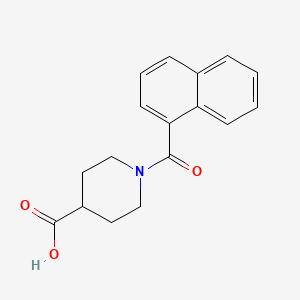
![6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one](/img/structure/B2357841.png)
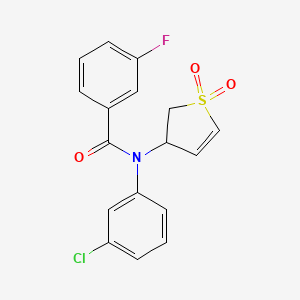

![3-(thiophen-2-yl)-6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2357845.png)
![2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2357846.png)
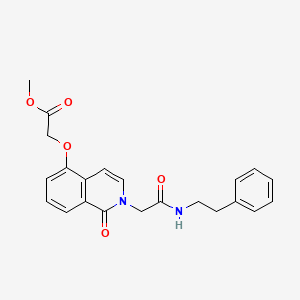

![N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2357850.png)

![(1R,2S,5S)-2-Phenyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2357854.png)
